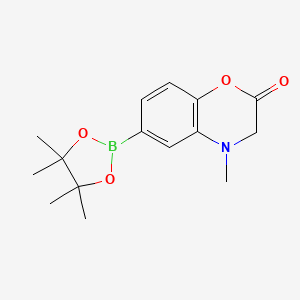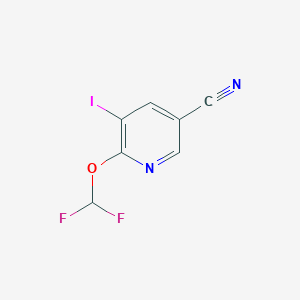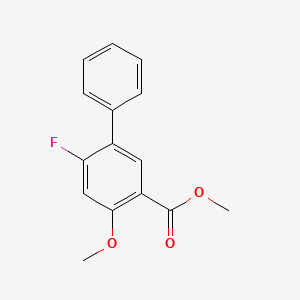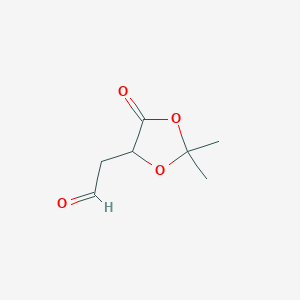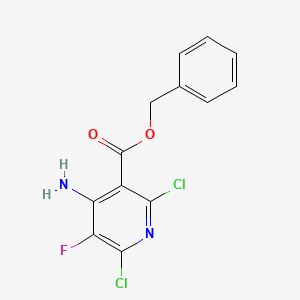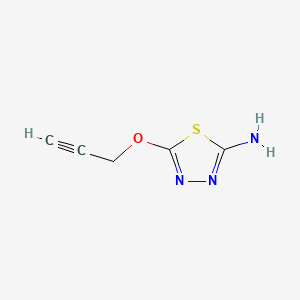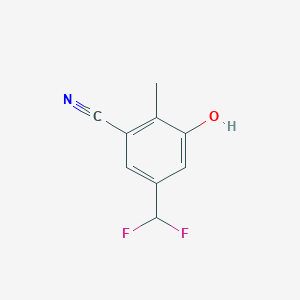
5-(Difluoromethyl)-3-hydroxy-2-methylbenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Difluoromethyl)-3-hydroxy-2-methylbenzonitrile: is an organic compound that features a difluoromethyl group, a hydroxy group, and a nitrile group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the use of difluoromethylation reagents such as TMS-CF₂H (trimethylsilyl difluoromethyl) in the presence of a suitable catalyst . The reaction conditions often require a base and a solvent like DMSO (dimethyl sulfoxide) to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts to ensure high yield and purity. The process is optimized for efficiency, environmental friendliness, and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions: 5-(Difluoromethyl)-3-hydroxy-2-methylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) can be used.
Reduction: Catalysts such as Raney nickel or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles like amines or thiols can react with the difluoromethyl group under basic conditions.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary amine.
Substitution: Formation of substituted aromatic compounds with new functional groups.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-(Difluoromethyl)-3-hydroxy-2-methylbenzonitrile is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications .
Biology and Medicine: In biology and medicine, this compound is studied for its potential as a pharmacophore. The difluoromethyl group can enhance the metabolic stability and lipophilicity of drug candidates, making it a valuable component in drug design .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity .
Mécanisme D'action
The mechanism by which 5-(Difluoromethyl)-3-hydroxy-2-methylbenzonitrile exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The hydroxy and nitrile groups can also participate in various biochemical pathways, modulating the compound’s overall biological activity .
Comparaison Avec Des Composés Similaires
- 5-(Trifluoromethyl)-3-hydroxy-2-methylbenzonitrile
- 5-(Chloromethyl)-3-hydroxy-2-methylbenzonitrile
- 5-(Methyl)-3-hydroxy-2-methylbenzonitrile
Uniqueness: 5-(Difluoromethyl)-3-hydroxy-2-methylbenzonitrile is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents .
Propriétés
Formule moléculaire |
C9H7F2NO |
|---|---|
Poids moléculaire |
183.15 g/mol |
Nom IUPAC |
5-(difluoromethyl)-3-hydroxy-2-methylbenzonitrile |
InChI |
InChI=1S/C9H7F2NO/c1-5-7(4-12)2-6(9(10)11)3-8(5)13/h2-3,9,13H,1H3 |
Clé InChI |
QLKHRAPFDNTOBZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1O)C(F)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenothiazin-2-ol, 8-chloro-10-[3-(dimethylamino)propyl]-, acetate (ester)](/img/structure/B13931482.png)



